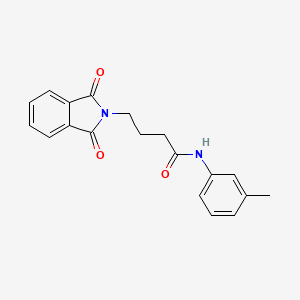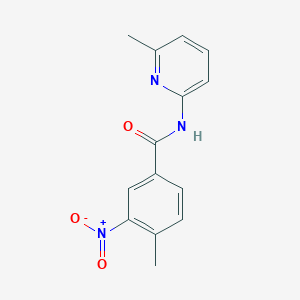![molecular formula C13H28N3O2+ B11704726 8-{[(2E)-2-(hydroxyimino)acetyl]amino}-N,N,N-trimethyloctan-1-aminium](/img/structure/B11704726.png)
8-{[(2E)-2-(hydroxyimino)acetyl]amino}-N,N,N-trimethyloctan-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{8-[(2E)-2-(HYDROXYIMINO)ACETAMIDO]OCTYL}TRIMETHYLAZANIUM is a quaternary ammonium compound with a complex structure that includes a hydroxyimino group and an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {8-[(2E)-2-(HYDROXYIMINO)ACETAMIDO]OCTYL}TRIMETHYLAZANIUM typically involves the reaction of an octylamine derivative with a hydroxyiminoacetyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products. The final step involves the quaternization of the amine group with trimethylamine to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production of {8-[(2E)-2-(HYDROXYIMINO)ACETAMIDO]OCTYL}TRIMETHYLAZANIUM involves scaling up the laboratory synthesis process. This includes the use of large-scale reactors, precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
{8-[(2E)-2-(HYDROXYIMINO)ACETAMIDO]OCTYL}TRIMETHYLAZANIUM undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The hydroxyimino group can be reduced to form an amine group.
Substitution: The acetamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines are commonly used.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamido derivatives.
Scientific Research Applications
{8-[(2E)-2-(HYDROXYIMINO)ACETAMIDO]OCTYL}TRIMETHYLAZANIUM has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of disinfectants and surfactants.
Mechanism of Action
The mechanism of action of {8-[(2E)-2-(HYDROXYIMINO)ACETAMIDO]OCTYL}TRIMETHYLAZANIUM involves its interaction with cellular membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This compound also interacts with specific molecular targets, such as enzymes and receptors, to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound used as a disinfectant.
Cetyltrimethylammonium bromide: Used as a surfactant and in DNA extraction protocols.
Dodecyltrimethylammonium chloride: Used in various industrial applications as a surfactant.
Uniqueness
{8-[(2E)-2-(HYDROXYIMINO)ACETAMIDO]OCTYL}TRIMETHYLAZANIUM is unique due to the presence of the hydroxyimino and acetamido groups, which confer additional reactivity and potential for diverse applications compared to other quaternary ammonium compounds.
Properties
Molecular Formula |
C13H28N3O2+ |
|---|---|
Molecular Weight |
258.38 g/mol |
IUPAC Name |
8-[[(2E)-2-hydroxyiminoacetyl]amino]octyl-trimethylazanium |
InChI |
InChI=1S/C13H27N3O2/c1-16(2,3)11-9-7-5-4-6-8-10-14-13(17)12-15-18/h12H,4-11H2,1-3H3,(H-,14,17,18)/p+1 |
InChI Key |
NUKFVNLAFWJMBB-UHFFFAOYSA-O |
Isomeric SMILES |
C[N+](C)(C)CCCCCCCCNC(=O)/C=N/O |
Canonical SMILES |
C[N+](C)(C)CCCCCCCCNC(=O)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}benzamide](/img/structure/B11704644.png)


![N'-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]-4-methoxybenzohydrazide](/img/structure/B11704654.png)


![8-bromo-3-[(2Z)-2-(3-iodobenzylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11704675.png)
![1-(Benzyloxy)-2-{2-[2-(benzyloxy)phenoxy]ethoxy}benzene](/img/structure/B11704678.png)

![N-[4-[[[2-oxo-2-(2-pyridin-2-ylhydrazinyl)acetyl]amino]sulfamoyl]phenyl]acetamide](/img/structure/B11704688.png)
![2-[4'-(Octyloxy)biphenyl-4-yl]pyrimidin-5-ol](/img/structure/B11704694.png)
![2-(4-Amino-3-bromo-5-chlorophenyl)-5-[2-(4-amino-3-bromo-5-chlorophenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione](/img/structure/B11704696.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-4-methoxybenzamide](/img/structure/B11704716.png)
![4-bromo-N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11704722.png)
